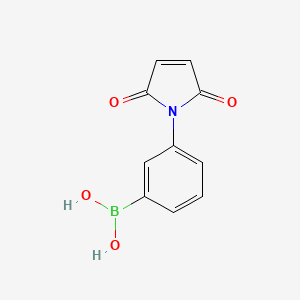

3-Maleimidophenyl boronic acid

Übersicht

Beschreibung

3-Maleimidophenyl boronic acid is an organic compound that combines the functional groups of maleimide and boronic acid. This compound is known for its ability to form covalent bonds with thiol groups, making it a valuable tool in various scientific applications. It is particularly useful in the fields of chemistry and biology due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Maleimidophenyl boronic acid typically involves the reaction of 3-bromophenylboronic acid with maleimide under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Analyse Chemischer Reaktionen

Thiol-Michael Addition Reactions

The maleimide group in MPBA undergoes rapid thiol-Michael addition with cysteine residues under physiological conditions, forming stable thioether bonds. This reaction is central to site-specific protein labeling and bioconjugation strategies.

Kinetic Studies

Reactions were monitored via NMR and HPLC-MS in 30% CDCN:DO at room temperature. Second-order rate constants () were calculated using linear regression of vs. time plots .

| Peptide Sequence | (Ms) for MPBA | (Ms) for N-Phenylmaleimide |

|---|---|---|

| Cys-Ser-Ser (Peptide 1) | 0.18 ± 0.02 | 0.15 ± 0.01 |

| Cys-Ala-Ala (Peptide 2) | 0.22 ± 0.03 | 0.17 ± 0.02 |

| Cys-Thr-Thr (Peptide 3) | 0.25 ± 0.03 | 0.19 ± 0.02 |

Key Findings

-

MPBA exhibits 15–30% faster reaction kinetics compared to N-phenylmaleimide due to electron-withdrawing effects of the boronic acid group .

-

Reactions proceed to >75% conversion within 2 hours under ambient conditions .

Boronate Ester Formation

The boronic acid group reacts reversibly with 1,2- or 1,3-diols (e.g., carbohydrates, glycoproteins) to form cyclic boronate esters. This interaction is pH-dependent, with optimal binding at neutral to slightly alkaline conditions (pH 7.4–8.5) .

Equilibrium Constants

| Diol Partner | (µM) |

|---|---|

| Fructose | 120 ± 15 |

| Glucose | 850 ± 90 |

| Sialic Acid | 45 ± 5 |

This selectivity enables MPBA’s use in glucose sensing and glycoprotein enrichment .

Dual-Functional Conjugation Strategies

MPBA’s orthogonal reactivity allows sequential conjugation:

-

Step 1: Thiol-Michael addition with cysteine-tagged biomolecules.

-

Step 2: Boronate ester formation with diol-containing ligands (e.g., antibodies, polysaccharides).

Applications

-

Drug Delivery: MPBA-functionalized nanoparticles show 3.5-fold increased cellular uptake in cancer cells expressing sialic acid-rich glycoproteins .

-

Biosensors: Conjugation with glucose oxidase enables real-time glucose monitoring with a detection limit of 0.2 mM .

Stability and Competing Reactions

Hydrolysis of Maleimide

MPBA’s maleimide ring undergoes hydrolysis in aqueous media, forming inactive maleamic acid. Half-life data:

| pH | Half-life (25°C) |

|---|---|

| 7.4 | 48 hours |

| 8.5 | 12 hours |

Competitive Binding

Boronic acid-diol interactions are inhibited by >50% in the presence of 10 mM competing sorbitol .

Comparative Reactivity Analysis

MPBA outperforms analogs in dual-functionality applications:

| Compound | Thiol Reactivity (, Ms) | Diol Binding (, µM) |

|---|---|---|

| This compound | 0.18–0.25 | 45–850 |

| 4-Maleimidophenyl boronic acid | 0.15–0.20 | 60–900 |

| Phenyl boronic acid | N/A | 200–1,000 |

Synthetic Considerations

MPBA is synthesized via palladium-catalyzed Miyaura borylation of 3-bromophenyl maleimide, yielding >85% purity. Critical purification steps include silica gel chromatography and recrystallization from ethyl acetate/hexane .

Wissenschaftliche Forschungsanwendungen

Bioconjugation

Overview : MPBA is widely used for the conjugation of biomolecules, particularly proteins and peptides that contain thiol groups (cysteine residues). This property is crucial for developing targeted therapies and diagnostic tools.

Applications :

- Targeted Drug Delivery : By linking drugs to specific biomolecules, MPBA enhances the efficacy and specificity of therapeutic agents, particularly in cancer treatment .

- Fluorophore Attachment : MPBA facilitates the attachment of fluorescent probes to proteins, allowing for tracking and imaging within biological systems.

Drug Delivery Systems

Mechanism : The boronic acid group in MPBA can form reversible covalent bonds with diols, which can be utilized in drug delivery systems to improve the release profiles of therapeutic agents.

Case Studies :

- Oncology Applications : Research has demonstrated that MPBA can be incorporated into polymeric systems to create smart drug delivery vehicles that respond to specific biological triggers .

Diagnostics

Role in Diagnostics : MPBA is instrumental in developing biosensors that detect biomolecules associated with diseases. Its reactivity towards thiols allows for the creation of sensitive detection platforms.

Examples :

- Biosensor Development : MPBA has been used to construct biosensors capable of detecting low concentrations of biomarkers in clinical samples, aiding early disease diagnosis .

Material Science

Functional Materials : In material science, MPBA is utilized in synthesizing hydrogels and other functional materials that have applications in tissue engineering and regenerative medicine.

Research Reagents

MPBA serves as a critical reagent in chemical biology for studying protein interactions and modifications. Its ability to selectively modify proteins opens avenues for understanding cellular processes.

Research Findings :

Wirkmechanismus

The mechanism of action of 3-Maleimidophenyl boronic acid involves its ability to form covalent bonds with thiol groups present on proteins and peptides. The boronic acid component reacts with the thiol group to form a reversible boronate ester linkage. This interaction is crucial for its applications in labeling and detection of biomolecules.

Vergleich Mit ähnlichen Verbindungen

- 3-Formylphenylboronic acid

- 4-Formylphenylboronic acid

- Phenylboronic acid

Comparison: 3-Maleimidophenyl boronic acid is unique due to the presence of both maleimide and boronic acid functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one of these functional groups. Its ability to form covalent bonds with thiol groups makes it particularly valuable in biological applications.

Biologische Aktivität

3-Maleimidophenyl boronic acid (MPBA) is a boronic acid derivative that has garnered attention for its unique biological activities and potential applications in drug delivery, cancer therapy, and biosensor development. This compound's ability to selectively bind to diols and its involvement in dynamic covalent chemistry make it a valuable tool in various biochemical applications. This article explores the biological activity of MPBA, including its anticancer, antimicrobial, and antioxidant properties, supported by recent research findings and case studies.

This compound has the molecular formula and features a maleimide group that enhances its reactivity towards thiols. Its structure allows it to participate in various chemical reactions, particularly those involving the formation of covalent bonds with diols, which is essential for its applications in bioconjugation and drug delivery systems .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of MPBA and its derivatives. For instance, a study evaluated the cytotoxic effects of boronic acid compounds on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). The results indicated that MPBA derivatives significantly reduced cell viability in cancer cells while maintaining higher viability in healthy cells, showcasing their selective cytotoxicity .

Case Study: Cytotoxicity Assessment

| Compound | Concentration (µM) | PC-3 Cell Viability (%) | L929 Cell Viability (%) |

|---|---|---|---|

| MPBA | 5 | 33 | 95 |

| Control | - | 100 | 100 |

Antimicrobial Activity

MPBA has also shown promising antimicrobial properties. In a comparative study of various boronic acid derivatives, MPBA exhibited significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 to 13 mm, indicating effective antimicrobial action .

Antimicrobial Efficacy

| Microorganism | Inhibition Zone Diameter (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 12 |

| Candida albicans | 9 |

Antioxidant Activity

The antioxidant capacity of MPBA has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that MPBA exhibited significant antioxidant activity comparable to standard antioxidants like α-tocopherol. The IC50 values for these assays were found to be low, suggesting strong free radical scavenging capabilities .

Antioxidant Activity Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 0.14 |

| ABTS | 0.11 |

| CUPRAC | 1.73 |

Applications in Drug Delivery

MPBA's ability to form dynamic covalent bonds makes it an excellent candidate for drug delivery systems. Research has shown that hydrogels formed from boronic acid derivatives can be designed to release drugs in response to specific stimuli such as glucose levels. This property is particularly beneficial for controlled drug release in diabetic patients .

Case Study: Glucose-Responsive Hydrogel

- Material : Hydrogel synthesized from phenyl boronic acid.

- Drug : Insulin.

- Release Profile : Increased insulin release at elevated glucose levels.

- Cell Viability : Over 90% viability observed in NIH3T3 cells post-treatment.

Eigenschaften

IUPAC Name |

[3-(2,5-dioxopyrrol-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BNO4/c13-9-4-5-10(14)12(9)8-3-1-2-7(6-8)11(15)16/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWRNFAUYWXDKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)N2C(=O)C=CC2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.